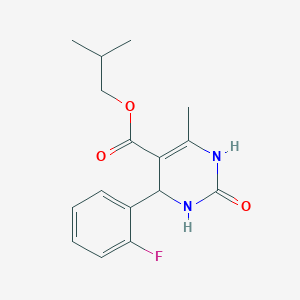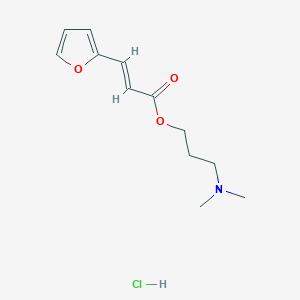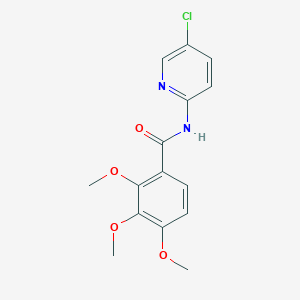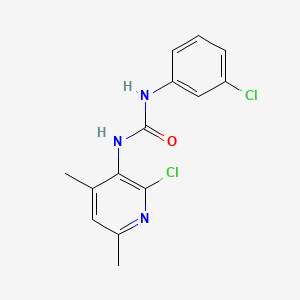![molecular formula C22H35N3O3S B5437179 1-[(4-methylphenyl)sulfonyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinecarboxamide](/img/structure/B5437179.png)
1-[(4-methylphenyl)sulfonyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of complex molecules like 1-[(4-methylphenyl)sulfonyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinecarboxamide typically involves multiple steps, including the formation of intermediates and the coupling of various functional groups. Studies related to similar compounds indicate the use of coupling techniques and substitution reactions as common methods for the synthesis of sulfonamide derivatives. For instance, Khalid et al. (2013) discussed the synthesis of O-substituted derivatives of sulfonamides bearing a piperidine nucleus through dynamic pH control in aqueous media and subsequent substitution at the oxygen atom with different electrophiles (Khalid et al., 2013). This method might be similar to the synthetic pathway for the compound , highlighting the importance of precise control over reaction conditions and the use of specific reagents.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including this compound, is characterized by specific functional groups that contribute to their biological activity and chemical properties. Crystallography studies, such as those by Berredjem et al. (2010), provide detailed insights into the atomic arrangement, confirming the presence of layers of polar regions enclosed by hydrogen bonds and hydrophobic regions with π-π stacking interactions (Berredjem et al., 2010). These structural features are crucial for understanding the compound's interactions and stability.
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, reflecting their versatile chemical properties. For example, the 1,3-dipolar cycloaddition reactions, as discussed by Warren and Knaus (1987), highlight the reactivity of similar structures towards forming sulfon(cyan)amides (Warren & Knaus, 1987). Such reactions are pivotal for further functionalization of the molecule and enhancing its biological activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c1-16-6-8-19(9-7-16)29(27,28)25-12-10-17(11-13-25)20(26)23-18-14-21(2,3)24-22(4,5)15-18/h6-9,17-18,24H,10-15H2,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXBKZWDVKGTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC(NC(C3)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(dimethylamino)methyl]-1-[(3'-fluoro-4-biphenylyl)carbonyl]-4-azepanol](/img/structure/B5437100.png)


![1-[(cyclohexylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5437124.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5437131.png)
![N-(2-furylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5437133.png)

![2-{[4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5437155.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5437162.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5437169.png)
![5-[(3-anilino-1-piperidinyl)carbonyl]-4-phenyl-2-pyrimidinamine](/img/structure/B5437185.png)
![4-(2-thienylthio)-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-2-amine](/img/structure/B5437199.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5437208.png)
